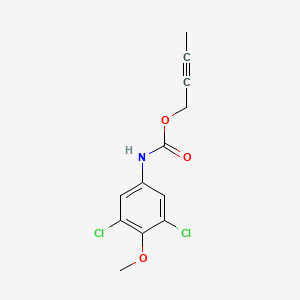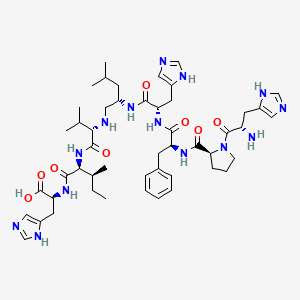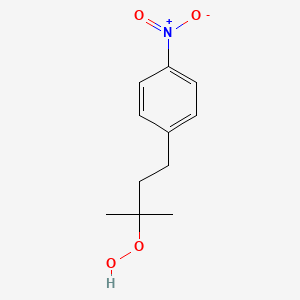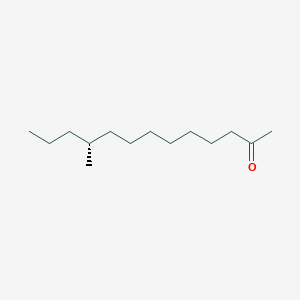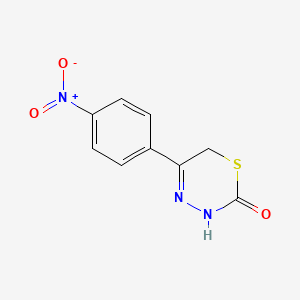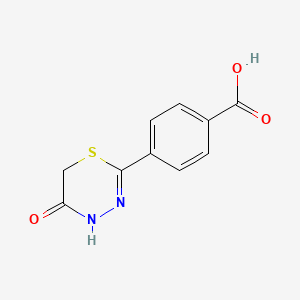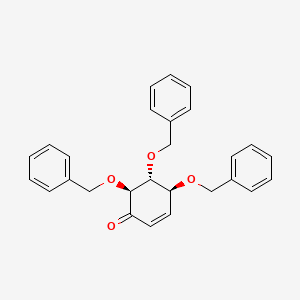![molecular formula C6H13N3O2S B14412097 N~1~-Methyl-N'~1~-[2-(methylsulfanyl)ethyl]-2-nitroethene-1,1-diamine CAS No. 80556-35-0](/img/structure/B14412097.png)
N~1~-Methyl-N'~1~-[2-(methylsulfanyl)ethyl]-2-nitroethene-1,1-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-Methyl-N’~1~-[2-(methylsulfanyl)ethyl]-2-nitroethene-1,1-diamine is an organic compound that belongs to the class of amines. This compound is characterized by the presence of a nitroethene group, a methyl group, and a methylsulfanyl group attached to an ethyl chain. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Methyl-N’~1~-[2-(methylsulfanyl)ethyl]-2-nitroethene-1,1-diamine typically involves multiple steps. One common method includes the reaction of a primary amine with a nitroethene derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors to ensure high yield and purity. The process may also include purification steps like recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N~1~-Methyl-N’~1~-[2-(methylsulfanyl)ethyl]-2-nitroethene-1,1-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the methylsulfanyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium azide or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N~1~-Methyl-N’~1~-[2-(methylsulfanyl)ethyl]-2-nitroethene-1,1-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-Methyl-N’~1~-[2-(methylsulfanyl)ethyl]-2-nitroethene-1,1-diamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also act as a nucleophile, participating in substitution reactions with electrophilic targets.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylethanamine: A tertiary amine with similar structural features.
N-Ethylethanamine: A secondary amine with an ethyl group attached to the nitrogen atom.
N-Methyl-1-propanamine: A secondary amine with a propyl group attached to the nitrogen atom.
Uniqueness
N~1~-Methyl-N’~1~-[2-(methylsulfanyl)ethyl]-2-nitroethene-1,1-diamine is unique due to the presence of both a nitro group and a methylsulfanyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable subject for further research.
Properties
CAS No. |
80556-35-0 |
|---|---|
Molecular Formula |
C6H13N3O2S |
Molecular Weight |
191.25 g/mol |
IUPAC Name |
1-N-methyl-1-N'-(2-methylsulfanylethyl)-2-nitroethene-1,1-diamine |
InChI |
InChI=1S/C6H13N3O2S/c1-7-6(5-9(10)11)8-3-4-12-2/h5,7-8H,3-4H2,1-2H3 |
InChI Key |
ODVCPJQVQGTRRA-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=C[N+](=O)[O-])NCCSC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


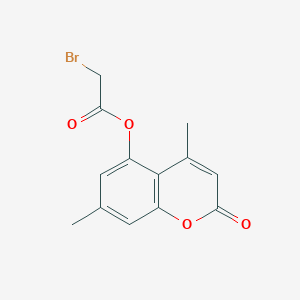
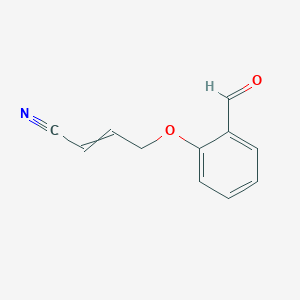
![3-([1,1'-Biphenyl]-4-yl)-3-chloro-2-benzofuran-1(3H)-one](/img/structure/B14412030.png)
